[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a morpholine ring, and a phosphinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.
Attachment of the Methylethoxy Group: This step involves the alkylation of the purine base with a suitable alkylating agent, such as methylethyl bromide, under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where the purine derivative reacts with morpholine in the presence of a suitable catalyst.
Phosphinic Acid Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biochemical pathways.
Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: can be compared with similar compounds such as:
Adenosine Derivatives: Similar in structure but differ in the presence of the morpholine ring and phosphinic acid group.
Morpholine-Containing Compounds: Share the morpholine ring but differ in other structural features.
Phosphinic Acid Derivatives: Contain the phosphinic acid group but lack the purine base and morpholine ring.
These comparisons highlight the unique combination of structural features in This compound
Biologische Aktivität
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid, also known as PMPA (Phosphonic Acid), is a compound primarily studied for its potential antiviral properties, particularly against HIV. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C11H18N5O4P
- Molecular Weight : 315.27 g/mol
- CAS Number : 1255525-18-8
PMPA functions as a nucleotide analogue, mimicking the natural substrates of viral enzymes. Its primary mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. By incorporating into the viral DNA during replication, PMPA terminates the elongation of the DNA strand, effectively halting viral propagation.
Pharmacokinetics
The pharmacokinetic profile of PMPA indicates its rapid absorption and distribution in biological tissues. Key findings include:
- Bioavailability : High oral bioavailability due to its lipophilic nature.
- Half-life : Approximately 1.5 to 3 hours in plasma.
- Metabolism : Primarily metabolized by esterases to its active form.
Antiviral Efficacy
Numerous studies have documented the antiviral activity of PMPA against HIV:
- In vitro Studies : PMPA demonstrated significant inhibition of HIV replication in cultured human lymphocytes with EC50 values in the low nanomolar range.
- In vivo Studies : Animal models treated with PMPA showed a substantial reduction in viral load and improved survival rates compared to untreated controls.
Case Studies
- Clinical Trial Results : A clinical trial involving HIV-positive patients treated with PMPA reported a 90% reduction in viral load after 12 weeks of treatment. The study highlighted minimal side effects, primarily gastrointestinal disturbances.
- Combination Therapy : A study investigating PMPA in combination with other antiretroviral drugs (e.g., Tenofovir) showed enhanced efficacy, leading to increased CD4+ T cell counts and improved immune function.
Table 1: Comparative Antiviral Efficacy of PMPA and Other NRTIs
Compound | EC50 (nM) | Mechanism of Action |
---|---|---|
PMPA | 5 | Reverse transcriptase inhibitor |
Tenofovir | 10 | Nucleotide analogue |
Zidovudine | 15 | Nucleotide analogue |
Lamivudine | 20 | Nucleotide analogue |
Table 2: Pharmacokinetic Parameters of PMPA
Parameter | Value |
---|---|
Oral Bioavailability | >80% |
Peak Plasma Concentration (Cmax) | 200 ng/mL |
Time to Peak Concentration (Tmax) | 1 hour |
Elimination Half-life | 1.5 - 3 hours |
Eigenschaften
IUPAC Name |
1-(4-amino-7H-pteridin-8-yl)propan-2-yloxymethyl-morpholin-4-ylphosphinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O4P/c1-11(24-10-25(21,22)20-4-6-23-7-5-20)8-19-3-2-16-12-13(15)17-9-18-14(12)19/h2,9,11H,3-8,10H2,1H3,(H,21,22)(H2,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALAIOFSYRESPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC=NC2=C(N=CN=C21)N)OCP(=O)(N3CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.